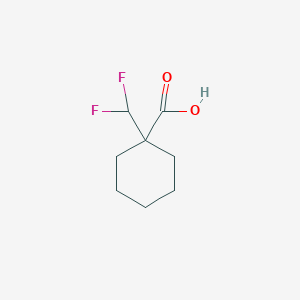
1-(Difluoromethyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)cyclohexane-1-carboxylic acid, also known as DMCCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMCCA is a fluorinated analogue of cyclohexane carboxylic acid, which is a common building block in the synthesis of pharmaceuticals. The addition of fluorine to the molecule can enhance its pharmacological properties, making it a promising candidate for drug development.
科学的研究の応用
Environmental Impact of Fluorinated Chemicals
Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) are under scrutiny due to their environmental persistence and potential health risks. Studies suggest the need for more information on these replacements to facilitate risk assessment and management. The limited data available raise concerns about the safety of fluorinated alternatives for humans and the environment, highlighting major data gaps that must be addressed through cooperative efforts among stakeholders (Wang et al., 2013).
Organic Chemistry: Catalytic Oxidation of Cyclohexene
Research on the catalytic oxidation of cyclohexene offers insights into the production of industrially significant intermediates such as cyclohexanone and cyclohexanol. The control and selectivity of these oxidation reactions are critical for applications in the chemical industry, highlighting the importance of developing selective catalytic processes (Cao et al., 2018).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), is a critical area of study. Understanding the microbial degradation pathways, half-lives, and potential for defluorination can help evaluate the environmental fate and effects of these precursors (Liu & Avendaño, 2013).
Bioaccumulation Potential of PFCAs
The bioaccumulation potential of perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs) in wildlife has been a concern. Research comparing the bioaccumulation potential of PFCAs to regulatory criteria and persistent lipophilic compounds suggests that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, offering a perspective on the environmental impact of these substances (Conder et al., 2008).
Microbial Degradation of Polyfluoroalkyl Chemicals
Microbial degradation of polyfluoroalkyl chemicals highlights the importance of understanding the environmental fate of these substances. The review into the environmental biodegradability of polyfluoroalkyl chemicals sheds light on the microbial degradation pathways and the potential for generating perfluoroalkyl acids (PFAAs), underscoring the need for comprehensive environmental monitoring and assessment (Liu & Avendaño, 2013).
特性
IUPAC Name |
1-(difluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-6(10)8(7(11)12)4-2-1-3-5-8/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBIXFGRIPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)cyclohexane-1-carboxylic acid | |
CAS RN |
1781320-56-6 |
Source


|
| Record name | 1-(difluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)
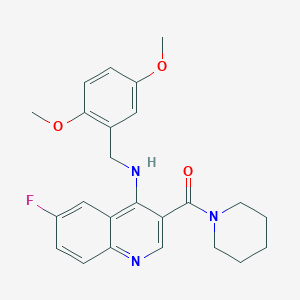

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)
![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)
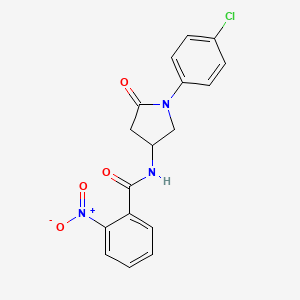

![Ethyl 2-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2764637.png)
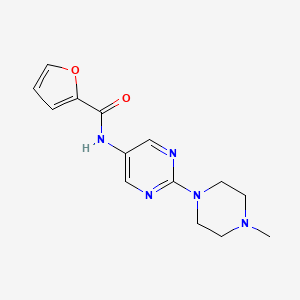
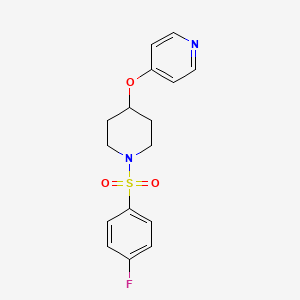
![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)
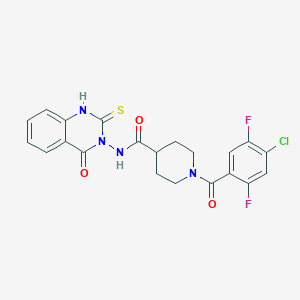
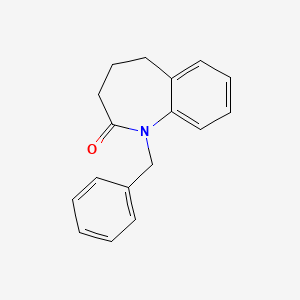
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)